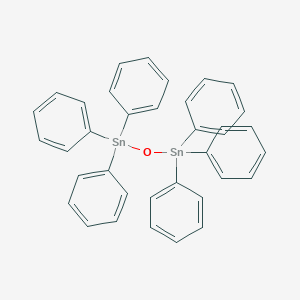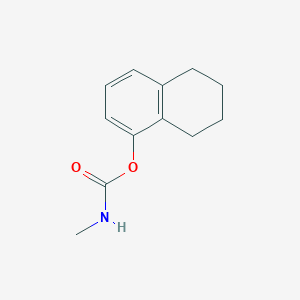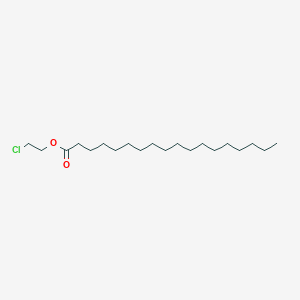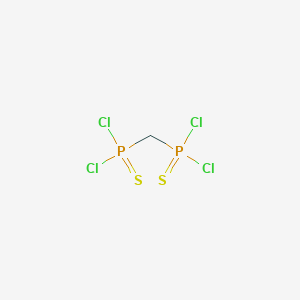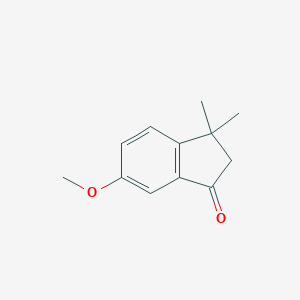
6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Descripción general
Descripción
6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, also known as MDL-100,453, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of indenone derivatives and has been found to exhibit significant biological activity in various in vitro and in vivo models.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation : A study by Kumar et al. (2013) focused on synthesizing a library of novel compounds including 6-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one derivatives. These compounds showed antimycobacterial activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. Two compounds demonstrated significant reduction in CFU in infected mouse macrophages and were active against non-replicating Mycobacterium tuberculosis under anaerobic conditions.
Chemical Synthesis Routes : Pal, Banik, and Ghatak (1992) described a synthetic route for similar compounds in their study titled "A facile synthetic route to 1,1-disubstituted 2,3-dihydro-1H-benz[f]indene-4,9-diones" (Pal, Banik, & Ghatak, 1992).
Structural Studies : Baddeley et al. (2017) conducted structural studies of similar compounds, focusing on crystal structures and Hirshfeld surface analysis (Baddeley et al., 2017).
Multireceptorial Binding Investigations : Berardi et al. (2001) investigated new derivatives of 3,3-dimethylpiperidine, including 6-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one derivatives. They explored sigma receptor subtypes structure-affinity relationships and tested the compounds in multireceptorial radioligand binding assays, revealing high sigma(1) affinity and interactions with EBP sites (Berardi et al., 2001).
Metabolites from Endophytic Fungi : Dai et al. (2006) isolated metabolites from the endophytic fungus Nodulisporium sp., including compounds structurally related to 6-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. These compounds exhibited herbicidal, antifungal, and antibacterial activities (Dai et al., 2006).
Propiedades
IUPAC Name |
6-methoxy-3,3-dimethyl-2H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-11(13)9-6-8(14-3)4-5-10(9)12/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDTWWGZZDDTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C1C=CC(=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587750 | |
| Record name | 6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
1133-54-6 | |
| Record name | 6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



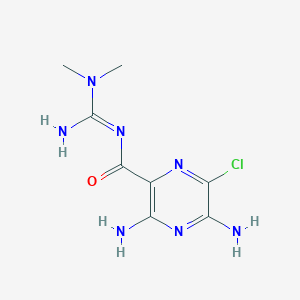
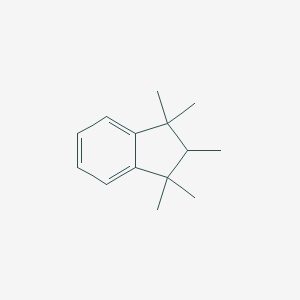
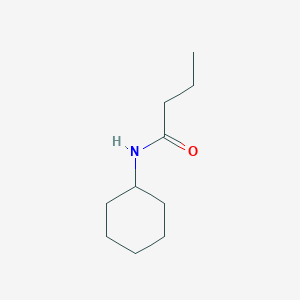
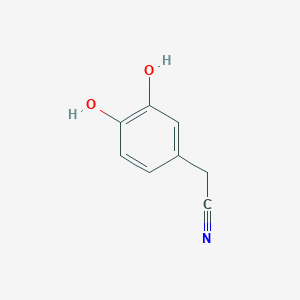
![2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-](/img/structure/B75654.png)

